

Application Notes and Protocols for In Vivo Potassium-39 (39K) MRI

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Potassium-39	
Cat. No.:	B086800	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current techniques and protocols for in vivo magnetic resonance imaging (MRI) of **Potassium-39** (³⁹K). This non-invasive imaging modality offers the potential to detect and monitor physiological and pathological variations in intracellular potassium concentrations, which are crucial in numerous cellular processes and diseases such as stroke, cancer, and myocardial infarction.[1][2][3][4]

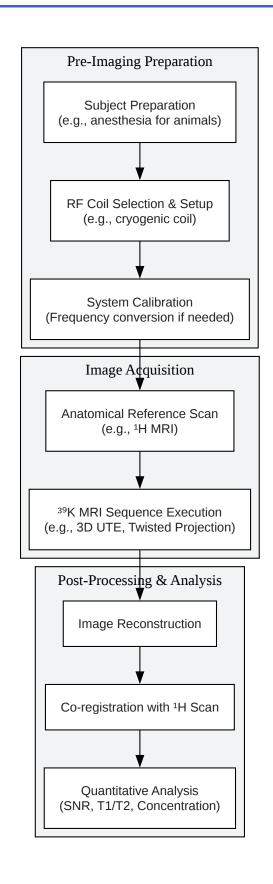
Introduction to In Vivo 39K MRI

Potassium (K+) is the most abundant intracellular cation and plays a fundamental role in cellular metabolism, membrane potential, and electrical signaling.[4] Direct imaging of the stable ³⁹K isotope provides a unique window into cellular health and function. However, ³⁹K MRI faces significant technical challenges due to the low gyromagnetic ratio and low in vivo concentration of ³⁹K, resulting in a signal that is approximately 2 million times lower than that of protons (¹H) used in conventional MRI.[3] Despite these challenges, recent advancements in ultra-high field MRI (7T and above) and radiofrequency (RF) coil technology have made in vivo ³⁹K imaging feasible in both preclinical and clinical settings.[5][6][7]

Key Quantitative Data from In Vivo 39K MRI Studies

The following table summarizes key quantitative parameters reported in published in vivo ³⁹K MRI studies. This data provides a reference for expected values and aids in the design of new experiments.

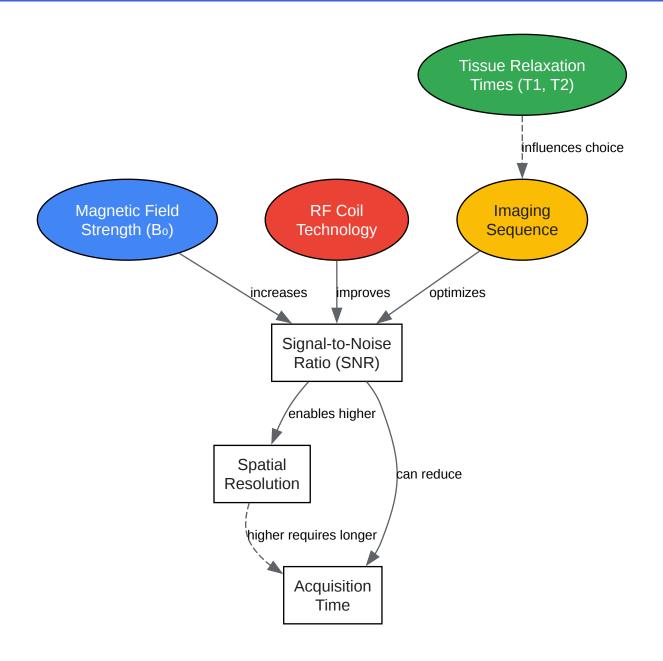
Parameter	Subject	Tissue	Magnetic Field Strength (T)	Value	Reference
T1 Relaxation Time	Human	Thigh Muscle	7	5.7 ± 0.4 ms	[6]
Rat	Head	21.1	14.2 ± 0.1 ms	[8]	
T2 Relaxation Time (Short Component - T2S)	Rat	Head	21.1	1.8 ± 0.2 ms	[8]
T2 Relaxation Time (Long Component - T2L)	Rat	Head	21.1	14.3 ± 0.3 ms	[8]
Spatial Resolution (Nominal)	Human	Thigh Muscle	7	8 x 8 x 16 mm ³	[5][6][7]
Human	Brain	7	9.5 x 9.5 x 9.5 mm ³	[5][6]	
Human	Brain	9.4	10 mm isotropic	[9]	-
Rat	Head	21.1	1 x 1 x 1 mm³	[8]	-
Rabbit	Heart (ex vivo)	Not Specified	3 x 3 x 3 mm	[4]	-
Acquisition Time	Human	Thigh Muscle	7	~30 minutes	[5][6][7]
Human	Brain	7	~30 minutes	[5][6][7][10]	
Human	Brain	9.4	40 minutes	[9]	-
Rat	Head	21.1	75 minutes	[8]	_



Rabbit	Heart (ex vivo)	Not Specified	44 minutes	[4]	
Signal-to- Noise Ratio (SNR)	Human	Brain Parenchyma	9.4	5.2	[9]
Rat	In Vivo Imaging	9.4	2.7 ± 0.2 fold improvement with cryogenic coil	[1][11]	
Potassium Concentratio n (uncorrected for fat)	Human	Thigh Muscle	7	112-124 mmol/L	[5][7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for in vivo ³⁹K MRI experiments and the logical relationship between key imaging parameters.



Click to download full resolution via product page

General workflow for an in vivo ³⁹K MRI experiment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

- 1. First in vivo potassium-39 (³⁹K) MRI at 9.4 T using conventional copper radio frequency surface coil cooled to 77 K PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Physiological basis for potassium (39K) magnetic resonance imaging of the heart -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo 39K MR imaging of human muscle and brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. radiology.rsna.org [radiology.rsna.org]
- 8. (39) K and (23) Na relaxation times and MRI of rat head at 21.1 T PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feasibility of 39-potassium MR imaging of a human brain at 9.4 Tesla PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. [PDF] First In Vivo Potassium-39 \$(^{\bf 39}\$K) MRI at 9.4 T Using Conventional Copper Radio Frequency Surface Coil Cooled to 77 K | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Potassium-39 (39K) MRI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086800#potassium-39-mri-techniques-for-in-vivo-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com